molecular formula C21H22FN3O2S B2970866 3-(4-fluorophenyl)-1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-5-carboxamide CAS No. 1396868-61-3

3-(4-fluorophenyl)-1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-5-carboxamide

Cat. No.: B2970866
CAS No.: 1396868-61-3
M. Wt: 399.48
InChI Key: WQMFQVPCHDCTRI-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the various substituents. Common synthetic routes include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

    Incorporation of the Thiophenyl Group: This can be done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acids and palladium catalysts.

    Attachment of the Oxan-4-yl Group: This step may involve the use of oxan-4-yl halides in a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring or the carbonyl group, resulting in the formation of hydropyrazoles or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydropyrazoles, alcohols

    Substitution: Various substituted derivatives of the fluorophenyl group

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-fluorophenyl)-1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-5-carboxamide apart from similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the thiophenyl and oxan-4-yl groups contribute to its reactivity and potential biological activity.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-25-18(13-17(24-25)15-4-6-16(22)7-5-15)20(26)23-14-21(8-10-27-11-9-21)19-3-2-12-28-19/h2-7,12-13H,8-11,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMFQVPCHDCTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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